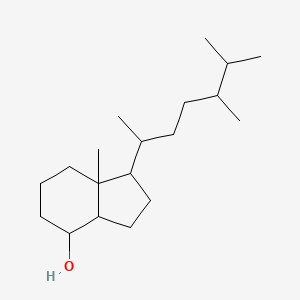![molecular formula C8H10OS B14692388 9-Thiabicyclo[3.3.1]non-6-en-2-one CAS No. 24173-42-0](/img/structure/B14692388.png)
9-Thiabicyclo[3.3.1]non-6-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Thiabicyclo[331]non-6-en-2-one is a sulfur-containing bicyclic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]non-6-en-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a solvent like dichloromethane at low temperatures (around -50°C). This reaction yields 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which can then be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and sublimation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-Thiabicyclo[3.3.1]non-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reactions typically occur in solvents like acetonitrile or dichloromethane at room temperature.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Azides and cyanides.
Scientific Research Applications
9-Thiabicyclo[3.3.1]non-6-en-2-one has diverse applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[3.3.1]non-6-en-2-one involves its ability to undergo various chemical transformations. The sulfur atom in the compound plays a crucial role in its reactivity, participating in anchimeric assistance during substitution reactions. This facilitates the formation of episulfonium intermediates, which can be efficiently captured by nucleophiles . The compound’s unique structure also allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting biological activity.
Comparison with Similar Compounds
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: A precursor in the synthesis of 9-Thiabicyclo[3.3.1]non-6-en-2-one.
6-Ethoxy-9-thiabicyclo[3.3.1]non-2-ene: Another sulfur-containing bicyclic compound with similar structural features.
Uniqueness: this compound stands out due to its specific reactivity patterns and the ability of its sulfur atom to participate in anchimeric assistance. This makes it a valuable compound in synthetic chemistry and a potential candidate for various applications in biology and medicine.
Properties
CAS No. |
24173-42-0 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
9-thiabicyclo[3.3.1]non-6-en-2-one |
InChI |
InChI=1S/C8H10OS/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6,8H,3-5H2 |
InChI Key |
ORWLXUODHIADAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CC=CC1S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
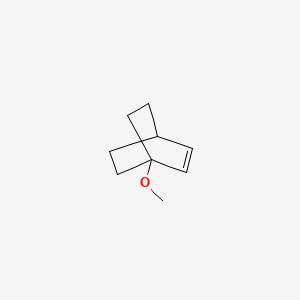
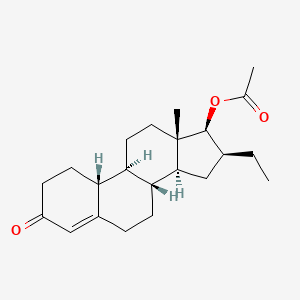

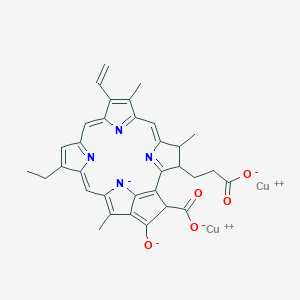
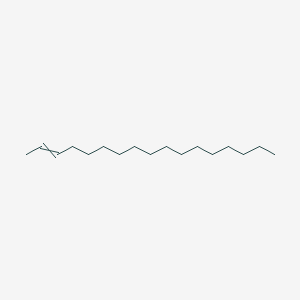
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)

![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
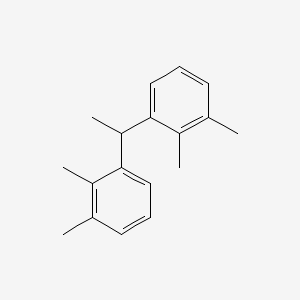
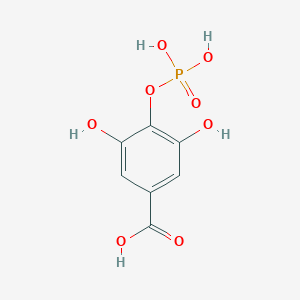
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)

